5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a chlorine atom, and a tetrahydropyran-4-ylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This can be achieved by reacting the thiophene derivative with an amine in the presence of a coupling agent such as carbodiimide.
Attachment of the tetrahydropyran-4-ylthioethyl group: This step involves the reaction of the thiophene derivative with a tetrahydropyran-4-ylthioethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydropyran-4-ylthioethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran-4-ylthioethyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents.
Chlorinated thiophenes: Compounds with chlorine atoms on the thiophene ring.
Tetrahydropyran derivatives: Compounds featuring the tetrahydropyran ring.
Uniqueness
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the tetrahydropyran-4-ylthioethyl group, in particular, sets it apart from other thiophene derivatives, potentially enhancing its solubility, stability, or biological activity.
Properties
IUPAC Name |
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S2/c13-11-2-1-10(18-11)12(15)14-5-8-17-9-3-6-16-7-4-9/h1-2,9H,3-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNOPWFSYJOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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